Lipophilicity-Driven Differentiation: Computed XLogP3 Versus Phenelzine
The target compound exhibits a computed XLogP3 of 3.1, compared to 0.8 for the mono-phenyl analog phenelzine (2-phenylethylhydrazine), as derived from PubChem 2.2 calculations [1]. This 2.3 log unit increase in lipophilicity predicts significantly higher membrane permeability and altered tissue distribution, which is a critical consideration when the compound is used as a scaffold for CNS-targeted lead optimization.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | Phenelzine (2-phenylethylhydrazine): 0.8 |
| Quantified Difference | 2.3 log units higher (approximately 200-fold increase in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15) |
Why This Matters
Higher lipophilicity may confer superior blood-brain barrier penetration, making this compound a more suitable starting point for CNS drug discovery programs than the simpler phenelzine scaffold.
- [1] PubChem. Compound summaries for CID 20118699 and CID 3673 (phenelzine). XLogP3 values. 2025. View Source
